molecular formula C16H16O2 B8286778 4-(4-Propylphenoxy)benzaldehyde

4-(4-Propylphenoxy)benzaldehyde

Cat. No. B8286778
M. Wt: 240.30 g/mol
InChI Key: BYXIPBONDJWZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Propylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Propylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Propylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Propylphenoxy)benzaldehyde

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(4-propylphenoxy)benzaldehyde

InChI

InChI=1S/C16H16O2/c1-2-3-13-4-8-15(9-5-13)18-16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3

InChI Key

BYXIPBONDJWZCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate (14.9 g, 0.12 mol) was added to a mixture of 4-propylphenol (13.6 g, 0.10 mol) and 4-fluorobenzaldehyde (12.4 g, 0.10 mol) in N,N-dimethylacetamide (100 mL) under argon. The heterogeneous mixture was brought to reflux, maintained at that temperature for 5 h, then cooled to RT. Water (100 mL) and CH2Cl2 (100 mL) were added, resulting in a tri-phase system. The bottom layer was removed; the middle layer was dried over MgSO4 ; and, the top layer was extracted with CH2Cl2 (100 mL) and dried over MgSO4. The dried layers were combined and concentrated in vacuo at 50° C. to give an orange oil. The crude product was purified by distillation to give title compound (16.6 g, 69%) as a colorless oil. bp 133°-50° C. (0.2 mm Hg)
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

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